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Abstract
The tetrahydrofuran (THF) moiety is a privileged structural motif in medicinal chemistry, prized

for its ability to improve pharmacokinetic profiles and serve as a versatile scaffold. Within this

class, the chiral 3-aminotetrahydrofuran enantiomers, (R)- and (S)-3-aminotetrahydrofuran,

have emerged as critical building blocks in the synthesis of a diverse range of Active

Pharmaceutical Ingredients (APIs). Their stereochemically defined amine and ether

functionalities provide precise vectors for molecular recognition and interaction with biological

targets. This in-depth technical guide provides a comprehensive overview of the fundamental

properties, stereoselective synthetic strategies, and key applications of these valuable chiral

intermediates for researchers, scientists, and drug development professionals.

Core Molecular Identifiers and Physicochemical
Properties
Precise identification and understanding of the fundamental properties of chiral building blocks

are paramount in drug design and process development. The (R)- and (S)-enantiomers of 3-
aminotetrahydrofuran are distinct chemical entities with identical achiral properties but

differential behavior in chiral environments, a critical consideration in pharmacology.[1]

The core identifiers for each enantiomer are detailed below, providing standardized

nomenclature for unambiguous communication and data management.
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Property
(R)-3-
Aminotetrahydrofuran

(S)-3-
Aminotetrahydrofuran

IUPAC Name (3R)-oxolan-3-amine[2] (3S)-oxolan-3-amine[3]

CAS Number 111769-26-7[2] 104530-79-2[3][4]

Molecular Formula C₄H₉NO[2] C₄H₉NO[3]

Molecular Weight 87.12 g/mol [2] 87.12 g/mol [3]

InChI
InChI=1S/C4H9NO/c5-4-1-2-6-

3-4/h4H,1-3,5H2/t4-/m1/s1[2]

InChI=1S/C4H9NO/c5-4-1-2-6-

3-4/h4H,1-3,5H2/t4-/m0/s1[3]

InChIKey
MIPHRQMEIYLZFZ-

SCSAIBSYSA-N[2]

MIPHRQMEIYLZFZ-

BYPYZUCNSA-N[3]

SMILES N[C@H]1COCC1[5] N[C@@H]1COCC1[3]

A summary of their key physicochemical properties is presented in the following table. These

values, particularly those related to solubility and basicity (pKa), are crucial for designing

reaction conditions and formulation strategies.

Property Value Source

Boiling Point 125.6 ± 33.0 °C (Predicted) [4]

Density 0.997 ± 0.06 g/cm³ (Predicted) [4]

pKa 8.90 ± 0.20 (Predicted) [4]

XLogP3 -0.7 [4]

Stereoselective Synthesis: Pathways to
Enantiopurity
The therapeutic efficacy and safety of a chiral drug are often dictated by a single enantiomer.

Consequently, the development of robust and scalable enantioselective syntheses for chiral

building blocks like 3-aminotetrahydrofuran is a cornerstone of modern pharmaceutical
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development. Several strategic approaches have been successfully employed to access the

(R)- and (S)-enantiomers in high optical purity.

Synthesis from Chiral Pool Precursors
A common and effective strategy involves leveraging the inherent chirality of readily available

natural products. L-aspartic acid, a naturally occurring amino acid, serves as an inexpensive

and reliable starting material for the synthesis of (S)-3-aminotetrahydrofuran hydrochloride.

A patented multi-step process illustrates this approach, involving acylation, esterification,

reduction, cyclization, hydrolysis, and finally, salt formation.[6] This method highlights the

transformation of a natural chiral molecule into a valuable synthetic building block.

L-Aspartic Acid Acylation & Esterification Protection & Activation Reduction Diol Formation Intramolecular Cyclization THF Ring Formation Hydrolysis Deprotection Salification (HCl) (S)-3-Aminotetrahydrofuran HCl

Click to download full resolution via product page

Caption: Synthesis workflow from L-Aspartic Acid.

Chiral Inversion from an Opposing Enantiomer
In some instances, one enantiomer of a precursor is more accessible or cost-effective than the

other. In such cases, a synthesis involving a stereochemical inversion can be an elegant

solution. For example, (R)-3-aminotetrahydrofuran can be synthesized from the more readily

available (S)-3-hydroxytetrahydrofuran.[7]

This transformation typically proceeds via activation of the hydroxyl group (e.g., as a tosylate or

mesylate), followed by an SN2 reaction with an azide source (like sodium azide), which inverts

the stereocenter. Subsequent reduction of the azide yields the desired (R)-amine.

Causality Behind Experimental Choices: The choice of an azide for the SN2 reaction is

deliberate. Azide is a potent nucleophile, and the resulting alkyl azide is readily and cleanly

reduced to the primary amine without affecting the THF ring, often through catalytic

hydrogenation. This two-step sequence is a reliable method for achieving clean stereochemical

inversion.[7]
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(S)-3-Hydroxytetrahydrofuran Tosylation / Mesylation Activate OH group SN2 with Sodium Azide Stereochemical Inversion Reduction (e.g., H2, Pd/C) Azide to Amine (R)-3-Aminotetrahydrofuran

Click to download full resolution via product page

Caption: Stereoinversive synthesis of (R)-enantiomer.

Applications in Drug Development: A Scaffold for
Innovation
The true value of (R)- and (S)-3-aminotetrahydrofuran lies in their successful incorporation

into clinically relevant molecules. The specific stereochemistry at the C3 position is often critical

for achieving the desired target engagement and pharmacological effect.

(R)-3-Aminotetrahydrofuran in Cardiovascular and
Antiviral Drugs
The (R)-enantiomer is a key intermediate in the synthesis of Tecadenoson, an A₁ adenosine

receptor agonist that was investigated for its antiarrhythmic properties.[7] Its structure is

precisely assembled to fit into the receptor's binding pocket, and the orientation of the amine,

dictated by the (R)-stereocenter, is crucial for this interaction.

Furthermore, derivatives of (R)-3-aminotetrahydrofuran have been incorporated into novel

HIV-1 protease inhibitors. In these complex molecules, the tetrahydrofuran ring often serves as

a P2 ligand, and its substituents form critical hydrogen bonds and hydrophobic interactions

within the enzyme's active site.[8]

(S)-3-Aminotetrahydrofuran in Metabolic and Endocrine
Therapies
The (S)-enantiomer has been utilized as an intermediate in the development of 11β-

Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors. This enzyme is a therapeutic

target for managing metabolic disorders, including type 2 diabetes and obesity. The precise

stereochemistry of the (S)-3-aminotetrahydrofuran moiety is essential for achieving potent

and selective inhibition of the enzyme.
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Exemplar Experimental Protocol: Amide Coupling
To illustrate the utility of these building blocks, the following section provides a generalized,

self-validating protocol for a standard amide coupling reaction, a fundamental transformation in

drug synthesis.

Objective: To synthesize an N-acylated derivative of (S)-3-aminotetrahydrofuran.

Materials:

(S)-3-Aminotetrahydrofuran

Carboxylic acid of interest (R-COOH)

Coupling agent (e.g., HATU, HOBt/EDC)

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Aprotic solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or

Argon), add the carboxylic acid (1.0 eq) and dissolve in the chosen aprotic solvent.

Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the non-nucleophilic base

(DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation

step is crucial as it forms the active ester intermediate, which is highly reactive towards the

amine.

Amine Addition: In a separate vial, dissolve (S)-3-aminotetrahydrofuran (1.05 eq) in a

minimal amount of the reaction solvent and add it dropwise to the activated carboxylic acid
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mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting amine is consumed. A self-validating system would

involve running a co-spot of the starting amine on the TLC plate to confirm its complete

consumption.

Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the

organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove

unreacted acid and acidic byproducts), water, and finally brine.

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purification: The crude amide can be purified by silica gel column chromatography using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-

acylated product.

Conclusion
The (R)- and (S)-enantiomers of 3-aminotetrahydrofuran are more than just simple

heterocyclic amines; they are enabling tools for the modern medicinal chemist. Their defined

stereochemistry, coupled with the favorable physicochemical properties imparted by the THF

ring, makes them high-value building blocks for constructing complex and potent therapeutic

agents. A thorough understanding of their properties, stereoselective syntheses, and

documented applications provides a solid foundation for their strategic deployment in drug

discovery and development programs, ultimately accelerating the path to novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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